molecular formula C13H12F2N2 B2523996 N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine CAS No. 1275684-44-0

N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine

Cat. No.: B2523996
CAS No.: 1275684-44-0
M. Wt: 234.25
InChI Key: CEFQVNMLWNWXEH-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine is a useful research compound. Its molecular formula is C13H12F2N2 and its molecular weight is 234.25. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Enhancement and Photochemical Behavior

Compounds similar to "N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine" have been studied for their fluorescence enhancement and photochemical behavior. The introduction of N-phenyl substituents to certain aminostilbenes leads to a more planar ground-state geometry, a red shift of the absorption and fluorescence spectra, and a less distorted structure with a larger charge-transfer character for the fluorescent excited state. This effect, described as an "amino conjugation effect," suggests potential applications in fluorescence-based sensors and imaging technologies (Yang, Chiou, & Liau, 2002).

Catalysis and Chemical Synthesis

Nitrogen-containing compounds, particularly those involving aminopyridine motifs, play crucial roles in catalysis and chemical synthesis. Studies have shown that these compounds can serve as ligands in organometallic complexes, enabling the activation of small molecules and facilitating reactions such as oxidative addition and reductive alkylation. These findings indicate the potential of "this compound" in catalysis and the synthesis of complex molecules (Noor, Schwarz, & Kempe, 2015).

Reductive Amination and Amine Synthesis

The development of convenient and cost-effective methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts is of significant interest. Nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts have been reported to facilitate the selective synthesis of N-methylated and N-alkylated amines through an expedient reductive amination process. This highlights the relevance of nitrogen-containing compounds in the synthesis of fine chemicals and pharmaceuticals (Senthamarai et al., 2018).

Photocatalysis and Hydrogen Production

Compounds featuring aminopyridine-based ligands have also been explored for their potential in photocatalysis and hydrogen production. Studies on cobalt complexes of pentadentate aminopyridine-based ligands have demonstrated their ability to catalyze hydrogen evolution under visible-light irradiation. This suggests potential applications of "this compound" in renewable energy and photocatalytic water splitting (Song et al., 2015).

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2/c1-9-2-5-13(16-7-9)17-8-10-3-4-11(14)6-12(10)15/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFQVNMLWNWXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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